![molecular formula C15H15N5O2S B2727547 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 900009-14-5](/img/structure/B2727547.png)
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea, also known as BPU, is a chemical compound that has been studied for its potential use in cancer treatment. BPU belongs to the class of urea derivatives and has shown promising results in inhibiting cancer cell growth in various types of cancer.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidative Carbonylation
The compound's synthesis can be linked to processes involving catalytic oxidative carbonylation, where amino moieties are converted to ureas, oxamides, 2-oxazolidinones, and benzoxazolones. This conversion is significant for obtaining high-value molecules from simple building blocks, using a PdI2/KI catalytic system in an ionic liquid. Such transformations are crucial for developing pharmaceuticals and agrochemicals due to the versatile applications of ureas and related compounds (Mancuso et al., 2015).
Antimicrobial and Anticancer Activities
Pyrimidine derivatives, such as those synthesized from 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea, have shown promising antimicrobial and anticancer activities. These compounds have been tested against various microbial strains and cancer cell lines, indicating their potential in medical research for developing new therapeutic agents (El-Sawy et al., 2013).
Heteroaryl Ethers Synthesis
Oxidative palladium-catalyzed cross-coupling processes involving pyrimidines and arylboronic acids facilitate the synthesis of heteroaryl ethers. These compounds, including variants of this compound, are valuable in creating complex molecular structures with potential applications in drug discovery and material science (Bardhan et al., 2009).
Pyrimidine Derivatives in Heterocyclic Chemistry
The reactivity of pyrimidine derivatives in forming various heterocyclic compounds is of significant interest. Through reactions with isocyanates, isothiocyanates, and other reagents, pyrimidin-2-yl urea derivatives can be transformed into compounds with diverse biological activities. This versatility underscores the role of such compounds in synthesizing pharmaceuticals and agrochemicals, highlighting the importance of understanding their chemistry (Hurst et al., 1988).
Novel Syntheses of Thienopyrimido-Triazoles
The interaction of compounds similar to this compound with aliphatic acids or benzoyl chloride leads to the synthesis of thienopyrimido-triazoles. These novel compounds, derived from the base structure, show the potential for creating new molecules with unique chemical properties and biological activities (El-Gazzar et al., 2002).
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-23-15-19-11-5-1-2-6-12(11)22-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDNVCXSXVEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCNC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
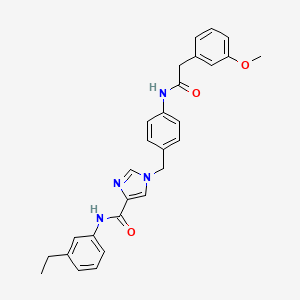
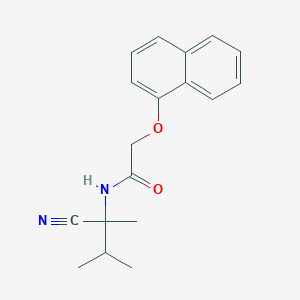

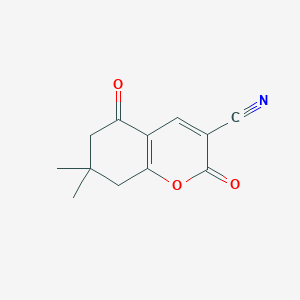
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)
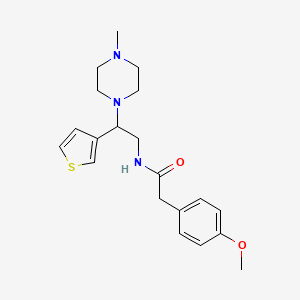
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
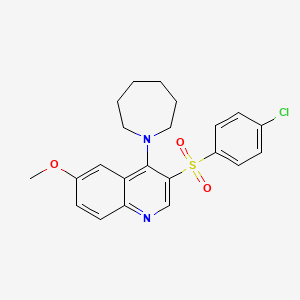
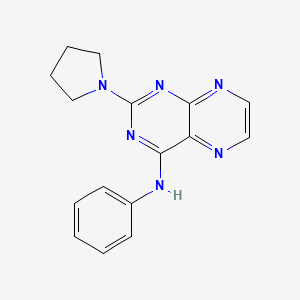
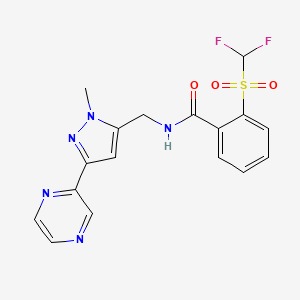
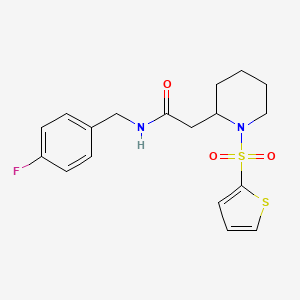
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2727485.png)
![3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2727487.png)